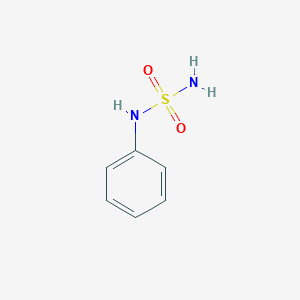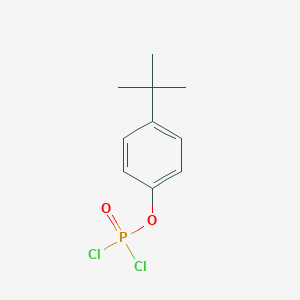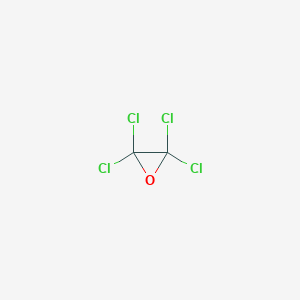
Phénylsulfamide
Vue d'ensemble
Description
Le phénylsulfamide (CAS No. 15959-53-2) est un composé chimique de formule moléculaire C6H8N2O2S. Il s'agit d'un inhibiteur de l'anhydrase carbonique II humaine (hCA-II) . Les anhydrases carboniques sont des enzymes qui catalysent l'hydratation réversible du dioxyde de carbone en bicarbonate, jouant des rôles essentiels dans divers processus physiologiques.
Applications De Recherche Scientifique
Le phénylsulfamide trouve des applications dans divers domaines:
Médecine : Son inhibition de l'hCA-II le rend pertinent dans le développement de médicaments, en particulier pour les conditions liées à l'activité de l'anhydrase carbonique.
Synthèse chimique : Les chercheurs l'utilisent comme bloc de construction pour des molécules plus complexes.
Études biologiques : Le this compound peut servir de composé outil pour étudier la fonction de l'anhydrase carbonique.
5. Mécanisme d'action
Le this compound inhibe l'hCA-II en se liant à son site actif, perturbant l'activité catalytique de l'enzyme. Cette inhibition affecte des processus tels que le transport du bicarbonate et la régulation du pH.
Mécanisme D'action
Target of Action
Phenylsulfamide, also known as Compound 10, primarily targets human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various biological processes including respiration, pH homeostasis, and electrolyte secretion.
Mode of Action
Phenylsulfamide acts as an inhibitor of hCA-II . It binds to the enzyme, reducing its activity and thereby disrupting the balance of carbon dioxide and bicarbonate in the body. The dissociation constant (Kd) of Phenylsulfamide for hCA-II is 45.50 μM, and the inhibition constant (Ki) is 79.60 μM . These values indicate the strength of the interaction between Phenylsulfamide and hCA-II, with lower values representing stronger binding.
Biochemical Pathways
The inhibition of hCA-II by Phenylsulfamide affects the carbonic anhydrase pathway. This pathway is involved in maintaining pH balance and facilitating gas exchange in the body. By inhibiting hCA-II, Phenylsulfamide can disrupt these processes, potentially leading to conditions such as metabolic acidosis or alkalosis depending on the extent and direction of the pH imbalance .
Pharmacokinetics
It’s known that the bioavailability and pharmacodynamic action of a compound are dependent on its interaction with transporter proteins, metabolic enzymes, gut microbiota, host factors, and the properties of the compound itself .
Result of Action
The primary result of Phenylsulfamide’s action is the inhibition of hCA-II, leading to disruptions in the carbonic anhydrase pathway . This can affect various physiological processes, including respiration and pH homeostasis.
Action Environment
The action, efficacy, and stability of Phenylsulfamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect Phenylsulfamide’s absorption and metabolism, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by physical conditions such as temperature and pH.
Analyse Biochimique
Biochemical Properties
Phenylsulfamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenylsulfamide has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that Phenylsulfamide exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
The effects of Phenylsulfamide at different dosages in animal models have not been extensively studied
Méthodes De Préparation
Voies de synthèse : Le phénylsulfamide peut être synthétisé par différentes voies. Une méthode courante implique la réaction de l'aniline (C6H5NH2) avec le dioxyde de soufre (SO2) suivie d'une hydrolyse. La réaction se déroule comme suit:
C6H5NH2+SO2→C6H5NH(SO2NH2)
Production industrielle : Les méthodes de production à l'échelle industrielle peuvent impliquer des variations de la voie de synthèse ci-dessus, optimisées pour l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Le phénylsulfamide peut subir plusieurs types de réactions:
Réactions de substitution : Il peut réagir avec divers électrophiles (par exemple, les halogénoalcanes) pour former des phénylsulfamides substitués.
Réactions d'oxydation et de réduction : Le this compound peut subir une oxydation ou une réduction, selon les conditions de réaction.
Hydrolyse : Le this compound peut être hydrolysé pour produire de l'acide phénylsulfamique (CHNHSOOH).
Les réactifs courants comprennent les chlorures d'acides, les halogénoalcanes et les agents oxydants/réducteurs. Les produits principaux dépendent des conditions de réaction spécifiques.
Comparaison Avec Des Composés Similaires
Bien que le phénylsulfamide soit unique en raison de son activité inhibitrice spécifique contre l'hCA-II, d'autres composés à base de sulfonamide (par exemple, l'acétazolamide) ciblent également les anhydrases carboniques.
Propriétés
IUPAC Name |
(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUYWTZRXOMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574504 | |
| Record name | N-Phenylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15959-53-2 | |
| Record name | (Sulfamoylamino)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylaminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SULFAMOYLAMINO)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















